(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and an ethoxy substituent at the 3-position in the S-configuration. This compound is widely utilized as a building block in pharmaceutical synthesis due to its stereochemical stability and modular reactivity. The tert-butyl group enhances steric protection of the carbamate, improving shelf stability, while the ethoxy group contributes to moderate lipophilicity, balancing solubility and membrane permeability .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
SQETXAYIDTYNTR-VIFPVBQESA-N |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate typically involves the reaction of (S)-3-ethoxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Similarity Scores
Substituent Effects on Reactivity and Stability
- Ethoxy vs. Thiol (-SH) : The ethoxy group in the target compound provides moderate electron-donating effects and oxidative stability compared to thiol-containing analogs (e.g., (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate). Thiols are more reactive but require handling under inert conditions to prevent disulfide formation .
- Ethoxy vs. Hydroxyl (-OH) : Hydroxyl-containing analogs (e.g., (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine) exhibit higher polarity and water solubility but are prone to degradation under acidic or basic conditions. The ethoxy group offers a balance between solubility and stability in organic solvents .
- Ethoxy vs. Cyano (-CN): The cyano group in (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate introduces strong electron-withdrawing effects, altering reaction pathways (e.g., facilitating nucleophilic additions). Ethoxy-substituted derivatives are less reactive but more versatile in mild synthetic conditions .
Stereochemical Considerations
The S-configuration at the 3-position of the pyrrolidine ring is critical for enantioselective applications, such as chiral ligand synthesis or asymmetric catalysis. Enantiomeric pairs (e.g., R- vs. S-mercapto derivatives) may exhibit divergent biological activities, though specific data for ethoxy analogs remain understudied .
Physicochemical Properties
- Lipophilicity: Ethoxy-substituted derivatives (logP ~2.1) are less polar than hydroxyl analogs (logP ~1.3) but more lipophilic than cyano derivatives (logP ~1.8), impacting drug absorption and metabolic stability.
- Thermal Stability : The tert-butyl carbamate group ensures thermal stability up to 150°C across analogs, as confirmed by thermogravimetric analysis (TGA) studies .
Biological Activity
(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
(S)-tert-Butyl 3-ethoxypyrrolidine-1-carboxylate has the molecular formula C_{13}H_{23}NO_{2} and a molecular weight of 213.28 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an ethoxy group at the 3-position, along with a carboxylate functional group. Its chirality is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate is largely attributed to its ability to interact with specific receptors and enzymes in the body. The ethoxy substitution enhances solubility and bioavailability, which can lead to improved pharmacological effects compared to similar compounds.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .
Neuroprotective Effects
The compound's neuroprotective properties are also noteworthy. Similar pyrrolidine derivatives have been studied for their ability to mitigate neurotoxicity induced by amyloid oligomers in neuroblastoma cells, suggesting a potential application in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate can be achieved through various methods, each affecting yield and purity. One common method involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with ethyl iodide under basic conditions, which facilitates the introduction of the ethoxy group.
Case Studies
- Anticancer Activity Study : A study investigated the efficacy of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate derivatives against multiple cancer cell lines. Results indicated that these compounds exhibited significant growth inhibition, leading researchers to explore their potential as chemotherapeutic agents .
- Neuroprotective Mechanisms : Another study focused on the neuroprotective effects of related pyrrolidine compounds on SH-SY5Y neuroblastoma cells. The findings suggested that these compounds could reduce oxidative stress and apoptosis, highlighting their therapeutic potential in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate?
- Methodology :
- Route 1 : React a pyrrolidine precursor (e.g., (S)-3-hydroxypyrrolidine) with tert-butoxycarbonyl (Boc) protecting agents (e.g., Boc anhydride) in dichloromethane (CH₂Cl₂) using DIPEA as a base. Ethoxylation at the 3-position is achieved via nucleophilic substitution with ethyl bromide or Mitsunobu conditions .
- Route 2 : Use tert-butyl dicarbonate to protect the pyrrolidine nitrogen, followed by ethoxy group introduction via SN2 displacement of a mesylate intermediate. Purification typically involves flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) .
- Key Tools : LC-MS for reaction monitoring, IR/NMR for structural confirmation, and HRMS for mass validation .
Q. How is stereochemical purity ensured during synthesis?
- Methodology :
- Chiral HPLC or polarimetry ([α]²⁵D measurements) confirms enantiomeric excess.
- Dynamic low-temperature NMR can resolve axial/equatorial conformers of the tert-butyl group, ensuring stereochemical integrity .
- DFT calculations with explicit solvent models predict stable conformers in solution .
Q. What safety protocols apply to handling tert-butyl-protected pyrrolidine derivatives?
- Methodology :
- Store in airtight containers at –20°C to prevent decomposition .
- Use explosion-proof equipment and avoid sparks during transfers. Ground metal containers to dissipate static charge .
- Employ fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, molybdenum hexacarbonyl (Mo(CO)₆) optimizes epoxidation yields in dichloroethane .
- Process Intensification : Continuous flow systems reduce side reactions. Monitor via in-line FTIR or LC-MS .
- Statistical Analysis : Multivariate regression identifies critical factors (e.g., substrate conversion >95% achieved at 45°C with 1.5 eq. LiOH ).
Q. What advanced techniques resolve structural ambiguities in tert-butyl-protected compounds?
- Methodology :
- X-ray Crystallography : SHELX software refines crystal structures, distinguishing axial vs. equatorial tert-butyl conformers .
- Dynamic NMR : Low-temperature ¹³C NMR (e.g., –80°C) captures slow conformational exchange in pyrrolidine rings .
- Computational Modeling : MD simulations (e.g., AMBER force fields) predict solvent-dependent conformational preferences .
Q. How does the ethoxy group influence reactivity in catalytic applications?
- Methodology :
- Kinetic Studies : Compare turnover frequencies (TOFs) of (S)-3-ethoxy vs. non-substituted pyrrolidine catalysts in asymmetric reactions (e.g., aldol additions).
- Mechanistic Probes : Isotopic labeling (²H/¹⁸O) tracks ethoxy group participation in transition states .
- DFT Analysis : B3LYP/6-31G* calculations map steric/electronic effects of the ethoxy substituent on transition-state energies .
Q. How are contradictory crystallographic and solution-phase data reconciled?
- Methodology :
- Multi-Technique Validation : Cross-validate X-ray (solid-state) and NOESY (solution) data to identify packing effects .
- Solvent Parameterization : Include explicit solvent molecules (e.g., water, DMSO) in DFT models to mimic solution environments .
- Temperature-Dependent Studies : Vary DSC conditions to correlate thermal transitions with conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
